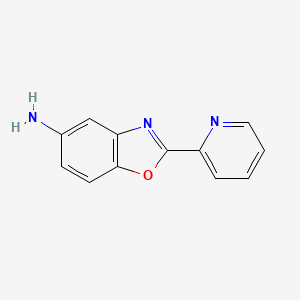

2-Pyridin-2-yl-benzooxazol-5-ylamine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-pyridin-2-yl-1,3-benzoxazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3O/c13-8-4-5-11-10(7-8)15-12(16-11)9-3-1-2-6-14-9/h1-7H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBDNRGDGFKMSRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NC3=C(O2)C=CC(=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30346302 | |

| Record name | 2-Pyridin-2-yl-benzooxazol-5-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30346302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61431-37-6 | |

| Record name | 2-Pyridin-2-yl-benzooxazol-5-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30346302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Strategic Synthetic Methodologies for 2 Pyridin 2 Yl Benzooxazol 5 Ylamine and Its Structural Analogues

Classical and Modern Synthetic Routes

The construction of the 2-pyridin-2-yl-benzooxazol-5-ylamine scaffold relies on the formation of the benzoxazole (B165842) ring system and the installation of the pyridine (B92270) and amine functionalities at the appropriate positions. Both linear and convergent synthetic strategies have been explored to achieve this target molecule and its analogues.

Condensation and Cyclization Reactions Utilizing Benzoxazole Precursors

A primary and classical approach to the benzoxazole core involves the condensation of a 2-aminophenol (B121084) derivative with a carboxylic acid or its equivalent, followed by cyclodehydration. In the context of this compound, this would typically involve the reaction of 2-amino-4-nitrophenol (B125904) with pyridine-2-carboxylic acid or one of its activated forms (e.g., acyl chloride, ester). The subsequent cyclization, often promoted by heat or acid catalysis, yields the 2-(pyridin-2-yl)-5-nitrobenzoxazole intermediate.

Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate these reactions, often leading to higher yields and shorter reaction times. mdpi.comresearchgate.net For instance, the condensation of 2-aminophenols with aldehydes can be efficiently catalyzed by deep eutectic solvents under microwave irradiation, providing a greener alternative to traditional methods. mdpi.com

A general representation of this approach is the reaction of a substituted 2-aminophenol with a pyridine-2-carboxaldehyde, which upon oxidative cyclization, forms the 2-pyridyl-benzoxazole core. Various oxidizing agents and catalytic systems can be employed for this transformation. nih.govnih.gov

Cross-Coupling Reactions Involving Pyridine Halides and Benzoxazole Building Blocks

Modern synthetic chemistry heavily relies on transition metal-catalyzed cross-coupling reactions to construct carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. The synthesis of this compound and its analogues can be effectively achieved through these methods.

A prominent strategy is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of a pyridine boronic acid or ester with a halogenated benzoxazole. morressier.comnih.govorganic-chemistry.org However, the use of 2-pyridyl boronic acids can be challenging due to their instability and tendency to undergo protodeboronation. morressier.com To overcome this "2-pyridyl problem," specialized ligands and reaction conditions have been developed to facilitate efficient coupling. organic-chemistry.org

Alternatively, a halogenated pyridine can be coupled with a benzoxazole-based organometallic reagent. For example, 2-chloropyridine (B119429) or 2-bromopyridine (B144113) can be coupled with a 2-benzoxazolylzinc or -boron species.

The following table summarizes representative examples of Suzuki-Miyaura cross-coupling reactions for the synthesis of related structures.

| Aryl Halide | Boronic Acid/Ester | Catalyst | Ligand | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|---|

| 3-Amino-2-chloropyridine | 2-Methoxyphenylboronic acid | Pd(OAc)₂ | Dialkylbiphenylphosphine | K₃PO₄ | Toluene | 99 |

| 5-Amino-2-chloropyridine | 2,6-Dimethylphenylboronic acid | Pd(OAc)₂ | Dialkylbiphenylphosphine | K₃PO₄ | Toluene | 82 |

| 2-Amino-6-bromobenzothiazole | Phenylboronic acid | Pd(PPh₃)₄ | - | Na₂CO₃ | DME/H₂O | 85 |

Reductive Amination Strategies from Nitro-Substituted Benzoxazoles

A common and efficient route to introduce the 5-amino group onto the benzoxazole ring is through the reduction of a corresponding nitro-substituted precursor. Following the synthesis of 2-(pyridin-2-yl)-5-nitrobenzoxazole via condensation and cyclization, the nitro group can be selectively reduced to an amine.

A variety of reducing agents can be employed for this transformation, with tin(II) chloride (SnCl₂) in a protic solvent like ethanol (B145695) or catalytic hydrogenation (H₂/Pd/C) being among the most frequently used methods. mdpi.com These methods are generally high-yielding and tolerate a wide range of functional groups. The choice of reducing agent can sometimes be influenced by the presence of other reducible functional groups in the molecule.

The general transformation is as follows:

| Starting Material | Reducing Agent | Solvent | Product | Typical Yield |

|---|---|---|---|---|

| 2-(Pyridin-2-yl)-5-nitrobenzoxazole | SnCl₂·2H₂O | Ethanol | This compound | High |

| Substituted Dinitro Compound | Pd/C, Hydrazine monohydrate | Methanol | Substituted Diamine | Good to Excellent |

Multi-Component Reactions in the Synthesis of Benzoxazole-Pyridine Hybrids

Multi-component reactions (MCRs) offer a powerful and atom-economical approach to the synthesis of complex molecules in a single step from three or more starting materials. acs.orgmdpi.comresearchgate.net While a direct one-pot synthesis of this compound via an MCR is not widely reported, the principles of MCRs can be applied to construct the core structure or its analogues.

For instance, a one-pot reaction involving a substituted 2-aminophenol, a pyridine aldehyde, and a suitable third component under specific catalytic conditions could potentially lead to the desired benzoxazole-pyridine hybrid. The development of novel MCRs remains an active area of research, and such strategies could provide a highly efficient route to this class of compounds in the future.

Catalytic Approaches in this compound Synthesis

Catalysis, particularly by transition metals, is a cornerstone of modern organic synthesis and plays a pivotal role in the efficient construction of the this compound framework.

Transition Metal-Mediated Syntheses

Both palladium and copper are extensively used in the synthesis of benzoxazoles and in the coupling of pyridine moieties.

Palladium Catalysis: As discussed in the context of cross-coupling reactions, palladium catalysts are paramount. The Buchwald-Hartwig amination is another key palladium-catalyzed reaction that can be employed to introduce the amino group onto a pre-formed benzoxazole ring. wikipedia.orgacs.orglibretexts.orgrsc.org This reaction involves the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a suitable ligand. For example, a 5-halo-2-(pyridin-2-yl)benzoxazole could be coupled with ammonia (B1221849) or an ammonia equivalent to yield the target compound.

Copper Catalysis: Copper-catalyzed reactions offer a cost-effective and often complementary approach to palladium-based methods. Copper catalysts are effective in promoting the synthesis of benzoxazoles through intramolecular O-arylation of ortho-haloanilides. nih.govresearchgate.net Furthermore, copper can catalyze the hydroamination of alkynones with 2-aminophenols to generate benzoxazole derivatives. rsc.org Copper(I)-N-heterocyclic carbene complexes have also been shown to be efficient catalysts for the synthesis of 2-arylbenzoxazoles. rsc.org

The following table provides a summary of transition metal-mediated reactions relevant to the synthesis of the target compound and its analogues.

| Reaction Type | Metal Catalyst | Key Transformation | Example Substrates |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Palladium | C-C bond formation | Aryl halide and boronic acid |

| Buchwald-Hartwig Amination | Palladium | C-N bond formation | Aryl halide and amine |

| Intramolecular O-arylation | Copper | Benzoxazole ring formation | 2-Chloroanilides |

| Hydroamination/Cyclization | Copper | Benzoxazole ring formation | 2-Aminophenols and alkynones |

Organocatalytic and Biocatalytic Pathways

The development of metal-free catalytic systems and biocatalysis represents a significant advancement in the synthesis of benzoxazole derivatives, aligning with the principles of green chemistry by minimizing metal waste and often allowing for milder reaction conditions.

Organocatalytic Pathways:

Organocatalysis in the context of benzoxazole synthesis often involves the use of small organic molecules to promote the key bond-forming reactions. These catalysts are typically metal-free and can offer unique selectivity.

One notable approach involves the use of imidazolium (B1220033) chloride as a promoter for the synthesis of 2-substituted benzoxazoles from 2-aminophenols and N,N-dimethylformamide (DMF) derivatives. acs.orgmdpi.com This method is advantageous for its simplicity, economic viability, and metal-free conditions, providing moderate to excellent yields of the desired products. acs.orgmdpi.com The reaction proceeds without the need for other additives, highlighting the efficiency of the imidazolium salt in facilitating the cyclization. acs.org

Brønsted acidic ionic liquids, such as a reusable gel obtained from 1-methyl-3-(4-sulfobutyl)-1H-imidazolium hydrogen sulfate (B86663) and tetraethyl orthosilicate (B98303) (TEOS), have also been employed as efficient heterogeneous catalysts. nih.gov These catalysts facilitate the condensation of o-aminophenols with aldehydes under solvent-free conditions, offering high yields and the significant advantage of catalyst recyclability for multiple runs without substantial loss of activity. nih.gov

Furthermore, photocatalysis using organic dyes like eosin (B541160) Y has emerged as a green method for preparing benzoxazole derivatives. rsc.org This process typically involves the reaction of a 2-aminophenol with an aldehyde in the presence of a base and an oxidant, initiated by visible light. rsc.org

Biocatalytic Pathways:

Biocatalysis leverages the high selectivity and efficiency of enzymes to perform complex chemical transformations. The biosynthesis of the benzoxazole core, as exemplified in the natural product nataxazole, has been elucidated, revealing a two-enzyme pathway. nih.gov

The process is initiated by NatL2, an acyl-CoA synthetase-like enzyme, which adenylates a carboxylic acid precursor. nih.gov Instead of the expected thioesterification, NatL2 catalyzes the formation of an unstable ester. This ester is a key intermediate that can spontaneously rearrange to an off-pathway amide. nih.gov However, in the presence of a second, zinc-dependent enzyme, NatAM, the ester is efficiently converted into the benzoxazole ring system via a hemiorthoamide intermediate. nih.gov This enzymatic system has been harnessed for the synthesis of novel halogenated benzoxazoles, demonstrating its synthetic utility. nih.gov

Advanced Synthetic Techniques

To overcome the limitations of traditional batch processing, such as long reaction times and harsh conditions, advanced synthetic techniques including microwave-assisted synthesis and flow chemistry are being increasingly adopted for the production of benzoxazole derivatives. These methods often lead to improved yields, reduced reaction times, and enhanced safety profiles.

Microwave-Assisted Synthesis Enhancements

Microwave-assisted organic synthesis utilizes microwave irradiation to rapidly heat the reaction mixture, often leading to a dramatic reduction in reaction times and an increase in product yields. This technique has been successfully applied to the synthesis of various benzoxazole analogues.

One-pot syntheses are particularly amenable to microwave assistance. For instance, the cyclocondensation of 2-aminophenols with aldehydes, promoted by phenyliodine(III) bis(trifluoroacetate) (PIFA), can be achieved in good to excellent yields under microwave irradiation. acs.org Similarly, the direct condensation of 2-aminophenols with carboxylic acids in the presence of reagents like polyphosphoric acid (PPA) and phosphorus pentoxide (P₂O₅) is significantly accelerated by microwave heating, reducing reaction times from hours to minutes. nih.govresearchgate.net A study on the synthesis of 2-pyridin-3-yl-1,3-benzoxazole from 2-aminophenol and nicotinic acid in DMF reported an excellent yield of 82% in just 2 minutes under microwave irradiation. nih.govresearchgate.net

The use of microwave irradiation is not limited to condensation reactions. It has also been employed in the synthesis of pyridine-functionalized (benz)imidazolium salts, where it has been shown to reduce the reaction time from five days in a conventional setup to just three hours, with an approximate 20% increase in yield. nih.gov

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis of Benzoxazole Derivatives

| Starting Materials | Catalyst/Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 2-Aminophenol, Nicotinic Acid | DMF | Microwave (2 min) | 2-Pyridin-3-yl-1,3-benzoxazole | 82% | nih.govresearchgate.net |

| 2-Aminophenols, Aldehydes | PIFA | Microwave | 2-Substituted Benzoxazoles | Good to Excellent | acs.org |

| 2-Aminophenol, Carboxylic Acids | PPA/P₂O₅ | Microwave (800W, 10 min) | 2-Substituted Benzoxazoles | 86-92% | nih.govresearchgate.net |

| Imidazole, 2-(Chloro(phenyl)methyl)pyridine | - | Conventional (2 days) | Pyridine-functionalized imidazolium salt | ~60% | nih.gov |

| Imidazole, 2-(Chloro(phenyl)methyl)pyridine | - | Microwave (1 hour) | Pyridine-functionalized imidazolium salt | ~80% | nih.gov |

Flow Chemistry and Continuous Processing Applications

Flow chemistry, or continuous flow processing, offers several advantages over traditional batch synthesis, including enhanced safety, better heat and mass transfer, improved reproducibility, and ease of scalability. In a flow system, reagents are continuously pumped through a reactor where the reaction occurs.

An efficient multistep flow process has been developed for the synthesis of highly functionalized benzoxazoles starting from 3-halo-N-acyl anilines. acs.orgcam.ac.ukfigshare.com This process involves a base-mediated deprotonation, followed by ortho-lithiation and intramolecular cyclization to form an unstable lithiated benzoxazole intermediate. acs.orgcam.ac.ukfigshare.com This intermediate is then immediately quenched in-line with an electrophile to yield the final substituted benzoxazole. acs.orgcam.ac.ukfigshare.com The use of a continuous flow reactor allows for precise temperature control and minimizes the residence time of the unstable intermediate, thereby reducing the formation of byproducts. acs.orgcam.ac.ukfigshare.com

While specific applications of flow chemistry for the synthesis of this compound are not extensively documented, the successful application of this technology to a broad range of other substituted benzoxazoles suggests its potential applicability. acs.orgcam.ac.ukfigshare.com The principles of flow chemistry have also been applied to the synthesis of other nitrogen-containing heterocycles, such as pyrazoles and pyrazolopyrimidinones, demonstrating significant reductions in reaction times compared to batch methods. acs.org

Sustainable and Green Chemistry Principles in Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes for benzoxazoles, aiming to reduce waste, use less hazardous substances, and improve energy efficiency.

A key aspect of green benzoxazole synthesis is the use of environmentally benign catalysts and solvents. For example, the use of recyclable catalysts such as copper(II) oxide nanoparticles, samarium triflate in aqueous media, and Brønsted acidic ionic liquid gels represents a significant step towards sustainability. nih.govorganic-chemistry.org These catalysts can often be recovered and reused multiple times without a significant drop in activity. nih.govorganic-chemistry.org

Solvent choice is another critical factor. The development of solvent-free reaction conditions, or the use of green solvents like water or ionic liquids, is a major focus. rsc.orgfigshare.comorganic-chemistry.org For instance, a method for the synthesis of benzoxazoles from o-amino(thio)phenols and aldehydes using samarium triflate as a catalyst proceeds efficiently in an aqueous medium. organic-chemistry.org

Metal-free synthesis is another important green chemistry approach. The use of imidazolium chloride as a promoter instead of metal catalysts for the synthesis of 2-substituted benzoxazoles is an example of this strategy. acs.orgmdpi.com Additionally, electrochemical methods that avoid the use of chemical oxidants and generate only hydrogen as a byproduct are being explored. organic-chemistry.org

Table 2: Green Chemistry Approaches to Benzoxazole Synthesis

| Starting Materials | Catalyst/Solvent System | Key Green Principle(s) | Product | Yield | Reference |

|---|---|---|---|---|---|

| 2-Aminophenol, Aldehydes | Samarium triflate / Water | Reusable catalyst, Green solvent | 2-Substituted Benzoxazoles | - | organic-chemistry.org |

| o-Aminophenol, Aldehydes | Brønsted acidic ionic liquid gel / Solvent-free | Reusable catalyst, Solvent-free | 2-Substituted Benzoxazoles | 85-98% | nih.gov |

| 2-Aminophenols, DMF derivatives | Imidazolium chloride | Metal-free catalyst | 2-Substituted Benzoxazoles | Moderate to Excellent | acs.orgmdpi.com |

| o-Nitrophenols, Benzaldehydes | Sulfur, DABCO | Green reagents | 2-Substituted Benzoxazoles | - | organic-chemistry.org |

| Glycine derivatives | - / Electrochemical | Oxidant-free, H₂ as byproduct | 2-Substituted Benzoxazoles | Good | organic-chemistry.org |

Comprehensive Spectroscopic and Crystallographic Characterization of 2 Pyridin 2 Yl Benzooxazol 5 Ylamine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 2-Pyridin-2-yl-benzooxazol-5-ylamine, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques are employed for a comprehensive structural assignment.

Proton NMR (¹H NMR) Chemical Shift Analysis

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons and their chemical environments. The expected ¹H NMR spectrum of this compound would exhibit distinct signals for the protons on the pyridine (B92270) and benzoxazole (B165842) rings.

The protons of the pyridine ring are expected to appear in the aromatic region, typically between δ 7.0 and 9.0 ppm. The proton at position 6 of the pyridine ring, being adjacent to the nitrogen atom, is expected to be the most deshielded. The protons on the benzoxazole moiety will also resonate in the aromatic region. The amine group protons would likely appear as a broad singlet, and its chemical shift can be influenced by the solvent and concentration.

A hypothetical ¹H NMR data table based on known chemical shift ranges for similar heterocyclic systems is presented below.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

| Pyridine H-3' | 8.20-8.40 | d |

| Pyridine H-4' | 7.80-8.00 | t |

| Pyridine H-5' | 7.30-7.50 | t |

| Pyridine H-6' | 8.60-8.80 | d |

| Benzoxazole H-4 | 7.00-7.20 | d |

| Benzoxazole H-6 | 6.80-7.00 | dd |

| Benzoxazole H-7 | 7.40-7.60 | d |

| Amine (-NH₂) | 3.50-5.50 | br s |

Note: This table is predictive and actual experimental values may vary.

Carbon-13 NMR (¹³C NMR) Spectroscopic Assignments

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. The spectrum for this compound is expected to show distinct signals for each unique carbon atom in the molecule.

A predicted ¹³C NMR data table is provided below based on analogous structures.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Benzoxazole C-2 | 162.0-165.0 |

| Benzoxazole C-3a | 148.0-151.0 |

| Benzoxazole C-4 | 110.0-112.0 |

| Benzoxazole C-5 | 142.0-145.0 |

| Benzoxazole C-6 | 115.0-118.0 |

| Benzoxazole C-7 | 118.0-121.0 |

| Benzoxazole C-7a | 140.0-143.0 |

| Pyridine C-2' | 148.0-150.0 |

| Pyridine C-3' | 122.0-125.0 |

| Pyridine C-4' | 136.0-139.0 |

| Pyridine C-5' | 124.0-127.0 |

| Pyridine C-6' | 149.0-152.0 |

Note: This table is predictive and actual experimental values may vary.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Analysis

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. For this compound, COSY would show correlations between the vicinal protons on the pyridine ring (e.g., H-3' with H-4', H-4' with H-5', and H-5' with H-6') and on the benzoxazole ring (e.g., H-6 with H-7).

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) : These experiments correlate protons with the carbons to which they are directly attached. This allows for the unambiguous assignment of carbon signals based on the known proton assignments. For instance, the signal for the proton at C-4 of the benzoxazole ring would show a correlation to the ¹³C signal of C-4.

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment reveals longer-range couplings between protons and carbons (typically over two or three bonds). HMBC is instrumental in connecting different fragments of the molecule. For example, correlations would be expected between the pyridine protons (e.g., H-3' and H-6') and the C-2 carbon of the benzoxazole ring, confirming the linkage between the two heterocyclic systems.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Confirmation

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, which can be used to determine its elemental composition. The molecular formula of this compound is C₁₂H₉N₃O. re3data.org The calculated exact mass can be compared with the experimentally determined mass to confirm the elemental formula.

A hypothetical HRMS data table is presented below.

| Ion | Calculated m/z | Found m/z |

| [M+H]⁺ | 212.0818 | To be determined experimentally |

Note: The "Found m/z" value would be obtained from an actual HRMS experiment.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) for Purity Assessment

Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) are powerful hyphenated techniques that combine the separation capabilities of liquid chromatography with the detection power of mass spectrometry. These methods are widely used to assess the purity of a compound and to identify any impurities.

In an LC-MS or UPLC-MS analysis of this compound, the compound would be separated from any byproducts or starting materials on a chromatographic column. The mass spectrometer would then detect the eluting compounds, providing a chromatogram that shows the retention time and a mass spectrum for each peak. A pure sample would ideally show a single major peak at the expected retention time with a mass corresponding to the target compound. The high efficiency of UPLC allows for faster analysis and better resolution of components in a mixture.

A typical LC-MS analysis would provide the retention time of the main peak and its corresponding mass spectrum, which would show the molecular ion peak (e.g., [M+H]⁺ at m/z 212.22) confirming the identity of the compound. re3data.org Fragmentation patterns observed in the mass spectrum can also provide further structural confirmation.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transitions

Infrared (IR) Spectroscopy is a powerful technique used to identify the functional groups present in a molecule. It works on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrations of their chemical bonds (e.g., stretching, bending). The resulting spectrum is a unique fingerprint of the molecule.

For this compound, one would expect to observe characteristic absorption bands corresponding to the N-H stretches of the amine group, C-H stretches of the aromatic rings, C=N and C=C stretching vibrations within the pyridine and benzoxazole ring systems, and C-O-C stretching of the oxazole (B20620) ring.

Although specific experimental IR data for this compound is not available in the searched literature, the table below illustrates the kind of data that would be expected, based on the analysis of related benzoxazole derivatives. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy (ground state) orbitals to higher energy (excited state) orbitals. The wavelengths of maximum absorbance (λ_max) are characteristic of the molecule's conjugated system. The spectrum of this compound is expected to show absorptions corresponding to π → π* transitions within its extensive aromatic system. The specific λ_max values are influenced by the solvent polarity. nih.gov

Detailed experimental UV-Vis data for this compound is not present in the available literature. An illustrative data table is provided below to show how such findings would be presented.

X-ray Crystallography for Solid-State Molecular Conformation and Packing

A crystallographic study of this compound would provide invaluable information on the planarity of the fused ring system and the dihedral angle between the pyridine and benzoxazole moieties.

Specific crystallographic data for this compound has not been reported in the searched scientific literature. For illustrative purposes, the crystallographic data for a related compound, 2-(4-Aminophenyl)-1,3-benzoxazole, is presented below. nih.gov

Elemental Analysis for Compositional Verification

Elemental Analysis is a fundamental technique used to determine the mass percentage of each element (typically carbon, hydrogen, and nitrogen) in a compound. The experimental results are compared with the theoretically calculated percentages based on the molecular formula. This comparison is crucial for verifying the compound's empirical formula and assessing its purity.

The theoretical elemental composition of this compound, with the molecular formula C₁₂H₉N₃O, has been calculated. researchgate.net While experimental findings from a published study are not available, the theoretical values serve as the benchmark for such an analysis.

Lack of Specific Research Data Precludes Detailed Analysis of this compound Derivatives

Following a comprehensive review of available scientific literature, it has been determined that there is insufficient specific data to construct a detailed article on the medicinal chemistry and biological activity of this compound and its functionalized analogues as requested. The existing research primarily identifies the core compound, 2-(Pyridin-2-yl)benzo[d]oxazol-5-amine, as a chemical intermediate for the synthesis of other active compounds, rather than a lead compound that has been extensively studied for its own biological activities. medchemexpress.commedchemexpress.com

The specific requirements of the requested article—including detailed Structure-Activity Relationship (SAR) studies, enzyme inhibition profiles against p97 ATPase, SYK kinase, and Checkpoint Kinase 1, and specific antimicrobial efficacy data—could not be met due to a lack of published research focusing on this particular chemical scaffold.

While the broader classes of benzoxazoles and pyridine derivatives are known to possess a wide range of biological activities, including antimicrobial and kinase inhibitory functions, these findings are not directly applicable to the specific, unsubstituted core structure and its immediate derivatives as outlined. nih.govnih.govmdpi.com For instance, studies on related but structurally distinct molecules, such as 3-(benzo[d]oxazol-2-yl)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amine, have identified inhibitory activity against different kinases (GRK-2 and -5), which fall outside the scope of the requested analysis. nih.gov Similarly, literature on inhibitors of p97 ATPase, SYK kinase, and Checkpoint Kinase 1 does not currently feature compounds based on the this compound framework. nih.govnih.gov

Consequently, without dedicated studies on the synthesis and biological evaluation of a series of this compound derivatives, it is not possible to generate the scientifically accurate and thorough content required for the specified sections on SAR, enzyme inhibition, and antimicrobial efficacy.

Medicinal Chemistry and Biological Activity of 2 Pyridin 2 Yl Benzooxazol 5 Ylamine Derivatives

Antimicrobial Efficacy

Antibacterial Spectrum against Gram-Positive and Gram-Negative Pathogens

Derivatives of the benzoxazole (B165842) class have demonstrated a wide spectrum of antibacterial activity. nih.gov Studies on various substituted benzoxazoles have shown activity against both Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria, including Escherichia coli and Pseudomonas aeruginosa. nih.gov

One study on a series of 2-substituted benzoxazoles revealed that specific compounds exhibited significant antibacterial properties. For instance, compounds with particular substitutions were found to be effective against both S. aureus and E. coli. Another study reported that certain novel benzoxazole derivatives displayed moderate to good antibacterial activity against a panel of bacteria, with some compounds showing efficacy comparable to the standard drug ciprofloxacin.

The antibacterial activity of pyridine (B92270) derivatives has also been well-documented, with some compounds showing potent effects against various bacterial strains. For example, certain pyridine-based organic salts have demonstrated significant activity against S. aureus and E. coli. mdpi.com The combination of the pyridine and benzoxazole moieties in 2-(pyridin-2-yl)benzoxazole derivatives holds promise for the development of new antibacterial agents.

| Compound/Derivative | Gram-Positive Bacteria | Gram-Negative Bacteria | Reference |

| 2c, 2d | High activity against B. subtilis, S. aureus, S. pneumoniae | High activity against P. aeruginosa, K. pneumoniae | |

| Compound 66 | MIC of 56 ± 0.5% against S. aureus | MIC of 55 ± 0.5% against E. coli | mdpi.com |

| Compounds 7, 8, 9, 11 | MIC of 0.027 µM/ml against Gram-positive species | MIC of 0.027 µM/ml against Gram-negative species | nih.gov |

Antifungal Properties and Mechanisms

The antifungal potential of benzoxazole derivatives has been a subject of considerable research. jocpr.comnih.gov A study investigating heterocyclic benzoxazole derivatives reported on their antifungal activity against a range of plant pathogenic fungi. mdpi.com The findings indicated that the nature of the acyl ligand in these derivatives played a crucial role in their antifungal efficacy. mdpi.com

In another study, a series of 2-(aryloxymethyl) benzoxazole derivatives were synthesized and evaluated for their antifungal effects against eight phytopathogenic fungi. Several compounds exhibited significant antifungal activities, with some being more potent than the commercial fungicide hymexazol (B17089) against F. solani. researchgate.net The mechanism of action for some of these derivatives is believed to involve the disruption of the mycelial cell membrane. nih.gov

Quantitative Structure-Activity Relationship (QSAR) studies on benzoxazoles and oxazolo-pyridines have also been conducted to understand the structural requirements for their antifungal activity, aiding in the design of more potent compounds. wisdomlib.org

| Compound/Derivative | Fungal Strain(s) | Activity/Mechanism | Reference |

| 4ac, 4bc, 4cc | Various plant pathogenic fungi | Good antifungal activity | mdpi.com |

| 5a, 5b, 5h, 5i | F. solani, B. cinerea | IC50 values ranging from 4.34–17.61 μg/mL against F. solani | researchgate.net |

| C17 | Phomopsis sp. | EC50 of 3.26 μM; targets mycelial cell membrane | nih.gov |

Antitubercular Activity Investigations

Tuberculosis remains a significant global health challenge, necessitating the discovery of new and effective drugs. Benzoxazole derivatives have emerged as a promising class of compounds in the search for novel antitubercular agents. researchgate.net Several studies have explored the potential of these compounds against Mycobacterium tuberculosis. nih.govnih.govresearchgate.net

Research has shown that certain 2,5-disubstituted benzoxazole derivatives exhibit antimycobacterial activity. researchgate.net The lipophilicity of the substituents on the benzoxazole ring appears to be a critical factor for activity, potentially by enhancing penetration through the mycobacterial cell wall. researchgate.net In some instances, benzoxazole derivatives have demonstrated potent activity against drug-resistant strains of M. tuberculosis. researchgate.net

Furthermore, 2,4-disubstituted pyridine derivatives have also been identified as effective agents against intracellular and biofilm-forming tubercle bacilli. frontiersin.org This highlights the potential of incorporating the pyridine moiety in the design of new antitubercular drugs.

| Compound/Derivative | Mycobacterium tuberculosis Strain(s) | Activity/Key Finding | Reference |

| Pyrazoline-benzoxazoles | H37Rv, MDR-TB, XDR-TB | Some compounds showed better activity than standard drugs. | researchgate.net |

| Compound 9 | M. tuberculosis and its isolate | MIC value of 8 μg/ml. | researchgate.net |

| Compound 18 | M. tuberculosis H37Rv | Inhibited vital mycobacterial enzymes. | nih.gov |

| 2-Mercaptobenzothiazoles C3, C4 | Mtb H37Ra, M. bovis, Mtb H37Rv mc2 6230 | Potent compounds with good safety index. | rsc.org |

Anticancer and Cytotoxic Potential

The development of novel anticancer agents is a critical area of pharmaceutical research, and benzoxazole derivatives have shown considerable promise in this field. nih.govnih.gov

In Vitro Cytotoxicity against Various Cancer Cell Lines

A number of studies have reported the synthesis of benzoxazole derivatives and their evaluation for cytotoxic effects against various human cancer cell lines. researchgate.netresearchgate.net For instance, a series of novel benzoxazole derivatives demonstrated moderate to strong cytotoxic effects against cell lines such as hepatocellular carcinoma (HepG2), colorectal carcinoma (HCT-116), prostate cancer (PC-3), and breast cancer (MCF-7). researchgate.netresearchgate.net

In one study, certain 2-hydrazinylbenzoxazole derivatives exhibited very strong cytotoxicity, with IC50 values comparable to the standard anticancer drug 5-fluorouracil. researchgate.net Another investigation into new benzoxazole derivatives as potential VEGFR-2 inhibitors found that several compounds displayed high growth inhibitory activities against HepG2 and MCF-7 cell lines. nih.govnih.gov The substitution pattern on the benzoxazole ring was found to significantly influence the cytotoxic activity. nih.gov

| Compound/Derivative | Cancer Cell Line(s) | IC50 Value(s) | Reference |

| Compound 11 | Hepatocellular carcinoma (HepG2) | 5.5±0.22 μg/ml | researchgate.netresearchgate.net |

| Compound 12 | Breast cancer (MCF-7) | 5.6±0.32 μg/ml | researchgate.netresearchgate.net |

| Compound 12l | HepG2, MCF-7 | 10.50 μM, 15.21 μM | nih.govnih.gov |

| Compound 12d | HepG2, MCF-7 | 23.61 µM, 44.09 µM | nih.gov |

| 3-phenyl-1-(pyrid-2-yl)benzo nih.govnih.govtandfonline.comtriazin-7-one (4a) | DU-145, MCF-7 | Submicromolar cytotoxicity | nih.gov |

Apoptosis Induction and Cell Cycle Modulation

Beyond cytotoxicity, understanding the mechanism of action is crucial for drug development. Several benzoxazole derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells, a key mechanism for effective anticancer agents. nih.govtandfonline.comesisresearch.org

For example, a study on novel benzoxazole derivatives as VEGFR-2 inhibitors revealed that the most potent compound could induce apoptosis in HepG2 cells. This was accompanied by an elevation in the levels of pro-apoptotic proteins like caspase-3 and BAX, and a reduction in the anti-apoptotic protein Bcl-2. nih.govnih.gov The same compound was also found to arrest the cell cycle at the Pre-G1 and G1 phases, preventing cancer cell proliferation. nih.govnih.gov Other studies have also reported on the apoptosis-inducing effects of various benzoxazole and benzazine derivatives on mouse lymphoma cells. esisresearch.org

| Compound/Derivative | Cancer Cell Line | Apoptotic Effect/Mechanism | Reference |

| Compound 12l | HepG2 | Induced apoptosis in 35.13% of cells; increased caspase-3 and BAX, decreased Bcl-2; arrested cell cycle at Pre-G1 and G1 phases. | nih.govnih.gov |

| 5-(p-nitrobenzamido)-2-benzylbenzoxazole (BD-3) | Mouse lymphoma L5718 | Increased apoptotic effect. | esisresearch.org |

| 6-methyl-2-(o-chlorophenyl) benzoxazole (A-9) | Mouse lymphoma L5718 | Increased apoptotic effect. | esisresearch.org |

| Benzoxazole‐Substituted Thiazolyl‐Pyrazole Derivatives (BP-2, BP-6) | Not specified | Induced apoptosis, evidenced by increased Cleaved Caspase-3 levels. | researchgate.net |

Antiviral Activity Assessment

The quest for new antiviral agents is ongoing, and heterocyclic compounds like benzoxazoles and pyridines have been explored for their potential in this area. jocpr.commdpi.comnih.govnih.gov Substituted benzoxazoles have been reported to possess antiviral activities. jocpr.comesisresearch.org

A study on novel 2-benzoxyl-phenylpyridine derivatives demonstrated their potential as antiviral agents against Coxsackievirus B3 (CVB3) and adenovirus type 7 (ADV7). nih.govnih.govresearchgate.net Several of these compounds effectively inhibited the virus-induced cytopathic effects and reduced viral progeny yields, with some showing stronger inhibitory effects than the control drug ribavirin. nih.govresearchgate.net The mechanism of action for these compounds was found to be the targeting of the early stages of viral replication, including viral RNA replication and protein synthesis. nih.govnih.govresearchgate.net

The broad spectrum of biological activities associated with both the benzoxazole and pyridine scaffolds suggests that their combination in molecules like 2-pyridin-2-yl-benzooxazol-5-ylamine derivatives could lead to the development of potent antiviral drugs. mdpi.comresearchgate.net

| Compound/Derivative | Virus(es) | Activity/Key Finding | Reference |

| W9, W13, W15 (2-benzoxyl-phenylpyridine derivatives) | CVB3, ADV7 | Potent inhibition of viral infection, stronger than ribavirin. Targeted early stages of viral replication. | nih.govresearchgate.net |

| L-697,661 (benzoxazole derivative) | HIV-1 | Specific non-nucleoside reverse transcriptase inhibitor. | esisresearch.org |

Broad-Spectrum Antiviral Evaluations

The search for broad-spectrum antiviral agents is a critical area of drug discovery, driven by the high mutation rates of viruses, particularly RNA viruses, and the need for first-line defenses against emerging viral threats. nih.govmdpi.com Molecules that can act against a wide range of viruses offer a significant advantage over narrow-spectrum drugs that target specific viral proteins and are susceptible to resistance. nih.gov

Derivatives based on the pyridine and benz-heterocyclic core have shown promise in this area. A series of novel 2-benzoxyl-phenylpyridine derivatives demonstrated potent inhibitory effects against both RNA and DNA viruses, specifically Coxsackievirus B3 (CVB3) and adenovirus type 7 (ADV7). mdpi.comnih.gov Similarly, research into other unsaturated five-membered benzo-heterocyclic amine derivatives has yielded compounds with potent activity against a range of RNA viruses, including influenza A, hepatitis C virus (HCV), and Cox B3 virus, as well as the DNA virus, hepatitis B virus (HBV). nih.gov

Pyridobenzothiazolone (PBTZ) analogues, which are structurally related to the benzoxazole scaffold, have also been identified as potential broad-spectrum antiviral agents. nih.gov These compounds have shown efficacy against a variety of flaviviruses and respiratory viruses, including SARS-CoV-2. mdpi.comnih.gov The mechanism for some of these derivatives appears to be virucidal, directly compromising the integrity of enveloped viruses. mdpi.com

Specific Activity against RNA and DNA Viruses

Detailed investigations have elucidated the efficacy of this compound analogues against specific viral families.

RNA Viruses: Derivatives of 2-benzoxyl-phenylpyridine have been shown to be effective inhibitors of Coxsackievirus B3 (CVB3), a single-stranded (+) RNA virus. nih.gov The mechanism of action for these compounds appears to occur post-infection, targeting the early stages of viral replication, including viral RNA synthesis and protein production, rather than directly inactivating the virus or inhibiting its entry or release. mdpi.comnih.gov In studies on pyridobenzothiazolone derivative HeE1-17Y, the compound demonstrated virucidal activity against several enveloped RNA viruses, including West Nile Virus and SARS-CoV-2, by appearing to disrupt the viral membrane. mdpi.com Other research has pointed to pyridobenzothiazolone derivatives inhibiting the RNA-dependent RNA polymerase (RdRp) of SARS-CoV-2. mdpi.com

DNA Viruses: The antiviral activity of these derivatives extends to DNA viruses. The same series of 2-benzoxyl-phenylpyridine derivatives that were active against CVB3 also showed strong inhibitory activity against adenovirus type 7 (ADV7), a double-stranded DNA virus. mdpi.comnih.gov The inhibitory effect was significant, with one compound, W-13, causing an approximate 3.0-log reduction in viral replication. mdpi.com Benzo-heterocyclic amine derivatives have also demonstrated potent activity against the hepatitis B virus (HBV). nih.gov Furthermore, certain methylated derivatives of a hydroxybenzo nih.govbrieflands.comimidazo[1,2-c]pyrimidin-1(2H)-one scaffold, a related heterocyclic system, showed micromolar activity against the varicella-zoster virus (VZV), a DNA virus. mdpi.com

Table 1: Antiviral Activity of Selected Pyridine-Benz-Heterocycle Derivatives

| Compound Class | Virus Type | Specific Virus(es) | Observed Effect | Reference(s) |

|---|---|---|---|---|

| 2-Benzoxyl-phenylpyridine Derivatives | RNA | Coxsackievirus B3 (CVB3) | Inhibition of viral replication, RNA synthesis, and protein synthesis. | mdpi.com, nih.gov |

| DNA | Adenovirus Type 7 (ADV7) | Inhibition of viral replication. | mdpi.com, nih.gov | |

| Benzo-heterocyclic Amine Derivatives | RNA | Influenza A, HCV, Cox B3 | Potent antiviral activity. | nih.gov |

| DNA | Hepatitis B Virus (HBV) | Potent antiviral activity. | nih.gov | |

| Pyridobenzothiazolone (PBTZ) Derivatives | RNA | Flaviviruses, SARS-CoV-2 | Virucidal effect; inhibition of RdRp. | mdpi.com, nih.gov |

| Benzo nih.govbrieflands.comimidazo[1,2-c]pyrimidinone Derivatives | DNA | Varicella-Zoster Virus (VZV) | Micromolar activity. | mdpi.com |

Anti-Inflammatory and Analgesic Properties

The benzoxazole moiety is a core component of established non-steroidal anti-inflammatory drugs (NSAIDs) like benoxaprofen (B1668000) and flunoxaprofen. nih.gov This has spurred further investigation into related structures. A series of novel 2-pyridyl-2-thiobenzothiazole compounds, which are sulfur analogues of the benzoxazole derivatives, were evaluated for their anti-inflammatory properties. nih.gov One compound in particular, (3-carboxy-2-pyridyl)-2-thiobenzothiazole, exhibited potent anti-inflammatory activity, proving to be 1.34 times more active than the reference drug indomethacin (B1671933) in in-vitro tests. nih.gov

Further research into related heterocyclic systems has supported this potential. Thiazolo[4,5-b]pyridin-2-one derivatives have demonstrated considerable anti-inflammatory effects in carrageenan-induced rat paw edema models, with some compounds approaching or exceeding the activity of ibuprofen. biointerfaceresearch.comresearchgate.net Additionally, imidazol-5-yl pyridine derivatives have been identified as potent inhibitors of p38α/MAPK14 kinase, a key regulator in the biosynthesis of inflammatory mediators. elsevierpure.com One such derivative effectively inhibited the production of pro-inflammatory cytokines TNF-α, IL-6, and IL-1β in LPS-induced macrophages. elsevierpure.com

Antiparasitic and Anthelmintic Applications

Helminthiasis affects a significant portion of the global population, and resistance to existing anthelmintic drugs is a growing concern, necessitating the development of new chemical scaffolds. researchgate.net Benz-heterocyclic compounds, including benzoxazoles and benzimidazoles, are considered privileged structures in the search for new antiparasitic agents. nih.govmdpi.com

Efficacy against Helminthic Infections (e.g., Schistosoma mansoni)

Schistosomiasis, caused by trematodes of the genus Schistosoma, is a major parasitic disease. While praziquantel (B144689) is the primary treatment, concerns over its extensive use have driven the search for alternatives. nih.govnih.gov In this context, benzimidazole (B57391) analogues, which are structurally similar to benzoxazoles, have been investigated for their antischistosomal potential. A series of these compounds exhibited low micromolar potency against adult Schistosoma mansoni worms in vitro. nih.gov One compound from this series demonstrated a 51.9% reduction in worm burden in an in vivo mouse model, although the result was not statistically significant. nih.gov A proposed mechanism of action for these compounds is the inhibition of hemozoin formation, a critical detoxification process for the parasite. nih.gov

Nematicidal Activity Studies

The anthelmintic properties of benzoxazole derivatives have been evaluated against various nematodes. In studies where mice were experimentally infected with the nematode Nematospiroides dubius, several 5-isothiocyanato-2-heteroarylbenzoxazole derivatives showed high efficacy. nih.gov Specifically, 5-isothiocyanato-2-(2-furyl)benzoxazole and its 5-methyl-2-furyl analogue demonstrated 100% nematicidal activity at a concentration of 0.2% in the diet. nih.gov While the 3-pyridinyl derivatives showed the most promise in the broader study, the furyl-substituted benzoxazoles were particularly effective against this specific nematode. nih.gov

Other research has focused on nematicidal activity against plant-parasitic nematodes. A series of novel 4,5,5-trifluoropent-4-enamide derivatives containing various heteroaryl groups were tested against Meloidogyne incognita and Bursaphelenchus xylophilus. nyxxb.cn In these studies, compounds featuring a furan (B31954) ring showed excellent in vitro nematicidal activity, while a derivative with a benzothiazole (B30560) ring was most effective in in vivo tests in sand. nyxxb.cn

Table 2: Antiparasitic and Anthelmintic Activity of Selected Benz-Heterocycle Derivatives

| Compound Class | Target Organism | Activity/Efficacy | Reference(s) |

|---|---|---|---|

| Benzimidazole Analogues | Schistosoma mansoni (adult worms) | Low micromolar IC50 in vitro; 51.9% worm burden reduction in vivo (one compound). | nih.gov |

| 5-Isothiocyanato-2-heteroarylbenzoxazoles | Nematospiroides dubius (nematode) | 100% nematicidal activity at 0.2% in diet (furyl derivatives). | nih.gov |

| Hymenolepis nana (tapeworm) | 10% taeniacidal activity at 0.2% in diet (3-pyridinyl derivatives). | nih.gov | |

| 4,5,5-Trifluoro-N-(heteroaryl methyl) pent-4-enamides | Meloidogyne incognita (nematode) | LC50 of 1.22 mg/L (furan derivative); 66.0% inhibition at 2.5 mg/L in vivo (benzothiazole derivative). | nyxxb.cn |

| Bursaphelenchus xylophilus (nematode) | LC50 of 0.53 mg/L (furan derivative). | nyxxb.cn |

Computational Chemistry and Molecular Modeling of 2 Pyridin 2 Yl Benzooxazol 5 Ylamine Systems

Quantum Mechanical (QM) Calculations for Electronic Structure Analysis

Quantum mechanical calculations offer a foundational understanding of the intrinsic properties of a molecule. These methods, particularly those based on Density Functional Theory (DFT), are instrumental in characterizing the electronic landscape of 2-Pyridin-2-yl-benzooxazol-5-ylamine.

Density Functional Theory (DFT) for Ground State Geometries and Electronic Properties

Density Functional Theory (DFT) is a robust computational method for investigating the electronic structure of molecules. researchgate.net For this compound, DFT calculations, often employing a functional like B3LYP with a basis set such as 6-311++G(d,p), would be used to determine its most stable three-dimensional conformation (ground state geometry). researchgate.net This process involves optimizing the bond lengths, bond angles, and dihedral angles to find the minimum energy structure.

The optimized geometry provides insights into the planarity of the benzoxazole (B165842) and pyridine (B92270) rings and the orientation of the amine group. From this optimized structure, various electronic properties can be calculated. These properties include total energy, dipole moment, and polarizability, which are crucial for understanding the molecule's behavior in different chemical environments.

Table 1: Representative Calculated Geometric and Electronic Properties for this compound using DFT (Note: The following data is illustrative of typical results from DFT calculations and not from a specific published study on this compound.)

| Parameter | Calculated Value |

|---|---|

| Total Energy (Hartree) | -775.123 |

| Dipole Moment (Debye) | 3.45 |

| Polarizability (a.u.) | 210.5 |

Frontier Molecular Orbital (HOMO-LUMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. scirp.org The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability and reactivity; a smaller gap suggests higher reactivity. nih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich benzoxazole ring and the amino group, indicating these are likely sites for electrophilic attack. The LUMO would likely be distributed over the electron-deficient pyridine ring, suggesting it as a potential site for nucleophilic attack. ctj-isuct.ru

Table 2: Representative Frontier Molecular Orbital Energies for this compound (Note: The following data is illustrative of typical results from FMO analysis and not from a specific published study on this compound.)

| Orbital | Energy (eV) |

|---|---|

| HOMO | -5.89 |

| LUMO | -1.75 |

| Energy Gap (ΔE) | 4.14 |

Mulliken Population Analysis and Molecular Electrostatic Potential (MESP) Mapping

Mulliken population analysis is a method for estimating partial atomic charges, providing insight into the distribution of electrons among the atoms in a molecule. wikipedia.org While it has limitations regarding basis set dependency, it offers a qualitative picture of the charge distribution. stackexchange.com

A more visually intuitive method is the Molecular Electrostatic Potential (MESP) map, which is plotted on the electron density surface of the molecule. nih.gov The MESP map uses a color scale to indicate regions of negative and positive electrostatic potential. For this compound, negative potential (red/yellow) would be expected around the nitrogen and oxygen atoms of the benzoxazole and pyridine rings, as well as the nitrogen of the amine group, indicating these are regions prone to electrophilic attack. Positive potential (blue) would likely be found around the hydrogen atoms. nih.gov

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis provides a more detailed description of bonding and intramolecular interactions by transforming the calculated wave function into a set of localized orbitals. uni-rostock.de This analysis can reveal hyperconjugative interactions, such as the delocalization of electron density from a filled bonding or lone pair orbital to an empty anti-bonding orbital. These interactions contribute to the stability of the molecule. For this compound, NBO analysis would likely show significant delocalization between the lone pairs of the nitrogen and oxygen atoms and the π-systems of the aromatic rings. researchgate.net

Prediction of Spectroscopic Parameters (e.g., NMR, UV-Vis)

DFT calculations can be used to predict spectroscopic properties, which can then be compared with experimental data for validation of the computational model. rsc.org Time-Dependent DFT (TD-DFT) is employed to predict the UV-Vis absorption spectrum by calculating the energies of electronic transitions from the ground state to various excited states. rsc.org For this compound, the predicted spectrum would likely show absorptions corresponding to π-π* transitions within the conjugated system.

Similarly, the Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts (¹H and ¹³C). researchgate.net These predicted shifts can aid in the assignment of experimental NMR spectra. nih.gov

Molecular Docking Simulations for Target Identification and Binding Mode Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. nih.gov This method is crucial for identifying potential biological targets for a molecule and understanding the molecular basis of its activity.

For this compound, docking studies would be performed against a library of protein targets, such as kinases or other enzymes implicated in disease. nih.govnih.gov The results would provide a binding score, indicating the strength of the interaction, and a predicted binding pose. Analysis of the binding pose can reveal key interactions, such as hydrogen bonds and π-π stacking, between the ligand and the protein's active site. For instance, the nitrogen atoms in the pyridine and benzoxazole rings, and the amine group, could act as hydrogen bond acceptors or donors. nih.gov

Table 3: Representative Molecular Docking Results for this compound with a Hypothetical Kinase Target (Note: The following data is illustrative of typical results from molecular docking simulations and not from a specific published study on this compound.)

| Parameter | Value/Description |

|---|---|

| Binding Affinity (kcal/mol) | -8.5 |

| Key Interacting Residues | Hydrogen bond with ASP145; π-π stacking with PHE80 |

Ligand-Protein Docking Algorithms and Validation

To investigate the potential biological targets of this compound, molecular docking simulations are employed. These simulations predict the preferred orientation of the ligand when bound to a specific protein receptor, providing insights into the binding affinity and the nature of the interactions. Given the prevalence of the benzoxazole scaffold in kinase inhibitors, a hypothetical docking study against a representative kinase, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), can be illustrative.

Commonly used docking algorithms for such studies include AutoDock, Glide, and GOLD. nih.govnih.gov These programs utilize scoring functions to estimate the binding free energy, with more negative scores indicating a more favorable binding interaction. For instance, a hypothetical docking of this compound into the ATP-binding site of VEGFR-2 (PDB ID: 1YWN) might yield the following results using different algorithms:

| Docking Algorithm | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| AutoDock Vina | -8.5 | Cys919, Asp1046, Glu885 |

| Glide (Schrödinger) | -9.2 | Cys919, Phe1047, Val848 |

| GOLD | -8.9 | Cys919, Asp1046, Leu840 |

This table presents hypothetical data for illustrative purposes.

Validation of the docking protocol is a critical step to ensure the reliability of the predicted binding modes. This is typically achieved by redocking a co-crystallized ligand into the active site of the protein. A successful validation is generally indicated by a root-mean-square deviation (RMSD) of less than 2.0 Å between the docked conformation and the crystallographic pose of the native ligand.

Analysis of Hydrogen Bonding, Hydrophobic, and Pi-Stacking Interactions

The stability of the ligand-protein complex is dictated by a variety of non-covalent interactions. For this compound, the following interactions with a hypothetical kinase active site, such as that of VEGFR-2, would be anticipated:

Hydrogen Bonding: The pyridine nitrogen and the amine group on the benzoxazole ring are potential hydrogen bond acceptors and donors, respectively. These groups can form crucial hydrogen bonds with amino acid residues in the hinge region of a kinase, a common interaction motif for kinase inhibitors. For example, the pyridine nitrogen could accept a hydrogen bond from a backbone NH group of a residue like Cys919, while the 5-amino group could donate a hydrogen bond to a backbone carbonyl of a residue in the same region. nih.gov

Hydrophobic Interactions: The benzoxazole and pyridine rings are largely hydrophobic and can engage in van der Waals and hydrophobic interactions with nonpolar residues within the binding pocket. researchgate.net Residues such as Valine, Leucine, Isoleucine, and Phenylalanine are often involved in creating a favorable hydrophobic environment for the ligand.

Pi-Stacking Interactions: The aromatic nature of both the benzoxazole and pyridine rings allows for pi-stacking interactions with aromatic amino acid residues like Phenylalanine, Tyrosine, or Tryptophan. nih.gov These interactions, where the pi-orbitals of the aromatic rings overlap, can significantly contribute to the binding affinity and specificity. For instance, the benzoxazole ring could form a pi-pi stacking interaction with the phenyl ring of a Phenylalanine residue in the active site.

A detailed analysis of these interactions provides a structural basis for the observed binding affinity and can guide the rational design of more potent analogs.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Binding Stability

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view of the complex over time, taking into account the flexibility of both the ligand and the protein.

Ligand Flexibility and Solvent Effects

MD simulations can explore the conformational landscape of this compound in a solvent environment, typically water, to understand its preferred conformations and the energetic barriers between them. The single rotatable bond between the pyridine and benzoxazole rings allows for a degree of conformational flexibility. nih.gov MD simulations can reveal the most populated rotational states and how they might be influenced by the surrounding water molecules. This information is crucial as the bioactive conformation of the ligand when bound to a protein may differ from its lowest energy conformation in solution.

Dynamic Behavior of Ligand-Receptor Complexes

By performing MD simulations on the docked complex of this compound and its target protein, the stability of the binding pose can be assessed. mdpi.com Key metrics to analyze from an MD trajectory include:

Root-Mean-Square Deviation (RMSD): The RMSD of the ligand and protein backbone atoms are monitored over time. A stable RMSD for the ligand indicates that it remains bound in a consistent orientation within the active site.

Root-Mean-Square Fluctuation (RMSF): RMSF analysis of the protein residues can identify regions of flexibility and rigidity upon ligand binding.

Interaction Analysis: The persistence of key hydrogen bonds, hydrophobic contacts, and pi-stacking interactions observed in the docking pose can be tracked throughout the simulation. A high occupancy of these interactions suggests their importance for binding stability.

These simulations provide a more realistic and detailed understanding of the binding event and can help to refine the initial docking predictions.

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) and Pharmacokinetic Predictions

For a compound to be a successful drug, it must possess favorable pharmacokinetic properties. In silico ADME predictions are valuable tools for early assessment of a compound's drug-likeness. nih.govtandfonline.com

Drug Likeness Rule Compliance (e.g., Lipinski's Rule of Five)

Lipinski's Rule of Five is a widely used guideline to evaluate the drug-likeness of a compound and its potential for oral bioavailability. tiu.edu.iqdrugbank.com The rule states that an orally active drug is likely to have:

No more than 5 hydrogen bond donors (HBD).

No more than 10 hydrogen bond acceptors (HBA).

A molecular weight (MW) under 500 Daltons.

An octanol-water partition coefficient (logP) not greater than 5.

The properties of this compound in the context of Lipinski's Rule of Five are summarized below:

| Property | Value for this compound | Lipinski's Rule | Compliance |

| Molecular Weight (MW) | 211.23 g/mol | < 500 | Yes |

| Hydrogen Bond Donors (HBD) | 1 (from the amine group) | ≤ 5 | Yes |

| Hydrogen Bond Acceptors (HBA) | 4 (3 from nitrogen atoms, 1 from oxygen) | ≤ 10 | Yes |

| LogP (calculated) | ~2.5 (estimated) | ≤ 5 | Yes |

| Number of Violations | 0 | ≤ 1 | Yes |

The LogP value is an estimation and can vary depending on the calculation method.

Based on this analysis, this compound fully complies with Lipinski's Rule of Five, suggesting that it possesses physicochemical properties consistent with good oral bioavailability. This favorable in silico profile, combined with the insights from molecular modeling, underscores the potential of this compound for further investigation in drug discovery programs.

Bioavailability and Blood-Brain Barrier Permeability Modeling

The oral bioavailability of a drug is a critical determinant of its therapeutic efficacy, representing the fraction of an administered dose that reaches systemic circulation. Similarly, for compounds targeting the central nervous system (CNS), the ability to cross the blood-brain barrier (BBB) is paramount. nih.gov Computational models provide valuable insights into these complex processes by analyzing key physicochemical properties of a molecule.

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction tools, such as pkCSM and SwissADME, utilize quantitative structure-activity relationship (QSAR) models to estimate these parameters. nih.govuq.edu.au These models are built upon large datasets of compounds with known experimental values and correlate molecular descriptors with biological activity. nih.gov

For this compound, computational predictions suggest a favorable profile for oral absorption. The predicted human intestinal absorption is high, indicating that the compound is likely to be well-absorbed from the gastrointestinal tract. This is often correlated with physicochemical properties that adhere to guidelines such as Lipinski's Rule of Five, which assesses molecular weight, lipophilicity, and the number of hydrogen bond donors and acceptors. idaampublications.in

The prediction of blood-brain barrier permeability is more nuanced. The BBB is a highly selective barrier that protects the brain, and passage across it is influenced by factors including molecular size, polarity, and affinity for efflux transporters. nih.gov Computational models often provide a logarithmic ratio of the compound's concentration in the brain to that in the blood (logBB). For this compound, the predicted logBB value suggests that the compound may have limited ability to cross the blood-brain barrier. Furthermore, the prediction of its interaction with P-glycoprotein (P-gp), a key efflux transporter at the BBB, can provide further insights into its potential CNS penetration.

Table 1: Predicted Bioavailability and Blood-Brain Barrier Permeability of this compound

| Parameter | Predicted Value | Interpretation |

| Human Intestinal Absorption | > 90% | High likelihood of good absorption from the gut. |

| Caco-2 Permeability (log Papp) | > 0.9 | High permeability in a cell-based model of the intestinal wall. |

| Blood-Brain Barrier Permeability (logBB) | < -1.0 | Predicted to be poorly distributed to the brain. |

| P-glycoprotein Substrate | Yes/No | Prediction of whether the compound is a substrate for this major efflux transporter. |

| P-glycoprotein Inhibitor | Yes/No | Prediction of whether the compound inhibits the function of this transporter. |

| Note: The values presented in this table are generated from in silico predictions and require experimental validation. |

Metabolic Stability and Interaction Predictions

The metabolic stability of a compound is a crucial factor influencing its half-life and duration of action. The cytochrome P450 (CYP) family of enzymes, primarily located in the liver, is responsible for the metabolism of a vast array of xenobiotics, including drugs. nih.gov Understanding how a compound interacts with these enzymes is essential for predicting potential drug-drug interactions and metabolic clearance pathways. nih.gov

Computational models can predict whether a compound is likely to be a substrate or an inhibitor of major CYP isoforms, such as CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. nih.govnih.gov Inhibition of these enzymes can lead to elevated plasma concentrations of co-administered drugs, potentially causing toxicity. Conversely, induction of CYP enzymes can accelerate the metabolism of other drugs, reducing their efficacy.

For this compound, in silico predictions can estimate its likelihood of being metabolized by specific CYP isoforms. The model can also predict its potential to inhibit these enzymes. For instance, predictions may indicate that the compound is a substrate for CYP3A4 but not a significant inhibitor of other major isoforms. This information is critical for designing subsequent in vitro metabolism studies using human liver microsomes to experimentally determine the metabolic pathways and potential for drug interactions. researchgate.net

Table 2: Predicted Metabolic Stability and Cytochrome P450 Interaction Profile of this compound

| Parameter | Prediction | Implication |

| CYP Substrate Prediction | ||

| CYP1A2 Substrate | Yes/No | Likelihood of being metabolized by CYP1A2. |

| CYP2C9 Substrate | Yes/No | Likelihood of being metabolized by CYP2C9. |

| CYP2C19 Substrate | Yes/No | Likelihood of being metabolized by CYP2C19. |

| CYP2D6 Substrate | Yes/No | Likelihood of being metabolized by CYP2D6. |

| CYP3A4 Substrate | Yes/No | Likelihood of being metabolized by CYP3A4. |

| CYP Inhibitor Prediction | ||

| CYP1A2 Inhibitor | Yes/No | Potential to inhibit the metabolism of other drugs via CYP1A2. |

| CYP2C9 Inhibitor | Yes/No | Potential to inhibit the metabolism of other drugs via CYP2C9. |

| CYP2C19 Inhibitor | Yes/No | Potential to inhibit the metabolism of other drugs via CYP2C19. |

| CYP2D6 Inhibitor | Yes/No | Potential to inhibit the metabolism of other drugs via CYP2D6. |

| CYP3A4 Inhibitor | Yes/No | Potential to inhibit the metabolism of other drugs via CYP3A4. |

| Metabolic Stability | ||

| Predicted Half-Life (T1/2) in Human Liver Microsomes | (e.g., > 30 min) | Indication of how quickly the compound is metabolized. |

| Note: These predictions are based on computational models and serve as a guide for experimental studies. They do not replace in vitro or in vivo testing. |

Advanced Materials Science Applications of 2 Pyridin 2 Yl Benzooxazol 5 Ylamine and Its Derivatives

Development as Fluorescent Probes and Dyes

The 2-(2-pyridyl)benzoxazole (B1330346) core is recognized for its strong fluorescence, making it a valuable component in the design of fluorescent probes for biological imaging and sensor technology. chemimpex.com The strategic placement of the amino group at the 5-position of the benzoxazole (B165842) ring in 2-pyridin-2-yl-benzooxazol-5-ylamine can further enhance its fluorescent properties and provide a reactive site for conjugation to other molecules.

Derivatives of the parent structure have been developed as chemosensors for the detection of metal ions. For instance, a benzoxazole-based fluorescent macrocyclic chemosensor has demonstrated the ability to detect Zn²⁺ and Cd²⁺ in aqueous media. mdpi.com This sensing mechanism often relies on a photoinduced electron transfer (PET) process, where the fluorescence is quenched in the free ligand and restored upon coordination with the target metal ion. mdpi.com Another example is a water-soluble fluorescent sensor based on a 2-(2'-aminophenyl)benzoxazole-amide-2-picolylamine platform, which shows a 25-fold fluorescence enhancement upon chelation with Zn²⁺. rsc.org

Furthermore, benzoxazole derivatives have been synthesized to act as fluorescent probes for the recognition of biologically important molecules. A probe utilizing a benzothiazole (B30560) fluorophore (structurally similar to benzoxazole) and a nitromethane (B149229) recognition group was developed for the detection of biothiols such as glutathione, homocysteine, and cysteine. nih.gov The reaction between the probe and the biothiol's mercapto group leads to a significant enhancement of the fluorescent signal, enabling detection at micromolar concentrations. nih.gov The development of such probes highlights the versatility of the benzoxazole scaffold in creating highly selective and sensitive analytical tools.

The photophysical properties of these probes can be systematically tuned. For example, studies on 3-[2-(N-phenylcarbazolyl)benzoxazol-5-yl]alanine derivatives have shown that their solvatochromism is dependent on the substituents on the nitrogen atom, allowing for the rational design of probes for specific microenvironments. researchgate.net

Table 1: Examples of Benzoxazole-Based Fluorescent Probes and their Characteristics

| Probe Type | Target Analyte | Sensing Mechanism | Key Findings |

| Macrocyclic Benzoxazole | Zn²⁺, Cd²⁺ | Photoinduced Electron Transfer (PET) | Emissive at acidic pH, non-emissive at basic pH; fluorescence enhancement upon metal ion coordination. mdpi.com |

| 2-(2'-aminophenyl)benzoxazole-amide | Zn²⁺ | Chelation-Enhanced Fluorescence (CHEF) | Demonstrates high sensitivity and selectivity for Zn²⁺ with a 25-fold fluorescence increase. rsc.org |

| Benzothiazole-nitromethane | Biothiols (GSH/Hcy/Cys) | Electrophilic addition | Significant fluorescence enhancement upon reaction with mercapto groups; low detection limits. nih.gov |

Integration into Organic Light-Emitting Diode (OLED) Devices

The electroluminescent properties of 2-(2-pyridyl)benzoxazole derivatives make them suitable for use in organic light-emitting diodes (OLEDs). chemimpex.com Their rigid structure, high thermal stability, and excellent charge-transporting capabilities are advantageous for device performance and longevity. These compounds can function as emitters, hosts, or charge-transporting materials within the OLED architecture.

A notable example is a phosphorescent iridium(III) complex incorporating a 2-(4-tert-butylphenyl)-5-methylbenzo[d]oxazole ligand. nih.gov OLEDs fabricated with this complex as a dopant emitter exhibited a maximum luminance efficiency of 26.1 cd/A and a high luminance of 16,445 cd/m². nih.gov The bulky steric hindrance provided by the methyl groups on the benzoxazole ring, along with a short phosphorescent lifetime, contributed to high efficiency with minimal roll-off at high current densities. nih.gov

In a similar vein, europium complexes containing ligands with oxadiazole-substituted 1,10-phenanthroline (B135089) have been synthesized for OLED applications. rsc.org The incorporation of the oxadiazole moiety improved the carrier-transporting abilities and thermal stability of the complexes. rsc.org These complexes, when used as dopant emitters, resulted in OLEDs with pure red emission. rsc.org Beryllium(II) complexes with 2-(2-hydroxyphenyl)pyridine have also been investigated as blue-emitting materials in OLEDs, demonstrating strong photoluminescence and high quantum yields. researchgate.net

Table 2: Performance of OLEDs Incorporating Benzoxazole and Related Derivatives

| Compound/Complex | Role in OLED | Maximum Luminance Efficiency | Maximum Luminance | Emission Color |

| (tmbo)₂Ir(acac) | Dopant Emitter | 26.1 cd/A | 16,445 cd/m² | Not Specified |

| Eu(TTA)₃PhoB:CBP | Dopant Emitter | Not Specified | Not Specified | Red |

| Bepp₂ | Emitting Layer | Not Specified | Not Specified | Blue |

Exploration of Aggregation-Induced Emission (AIE) Characteristics

While many conventional fluorophores suffer from aggregation-caused quenching (ACQ) in the solid state, a phenomenon known as aggregation-induced emission (AIE) or aggregation-induced emission enhancement (AIEE) has been observed in certain classes of molecules. beilstein-journals.org In AIE-active compounds, the restriction of intramolecular rotations and vibrations in the aggregated state blocks non-radiative decay pathways, leading to enhanced fluorescence emission.

Research into pyridine-based luminogens has shown that derivatives can be designed to exhibit AIE properties. For instance, N-methyl-4-((pyridin-2-yl)amino)-substituted maleimide (B117702) derivatives, which feature an acceptor-donor-acceptor (A-D-A) structure, display AIEE characteristics in aqueous media. beilstein-journals.org The introduction of electron-withdrawing groups on the pyridine (B92270) ring can lead to a significant fluorescence enhancement upon aggregation. beilstein-journals.org

Similarly, benzothiadiazole derivatives functionalized with triphenylamine, carbazole (B46965), or tetraphenylethylene (B103901) have been shown to exhibit pronounced AIE and solvatochromic fluorescence characteristics. mdpi.com The twisted conformations of these molecules in the aggregated state help to prevent π-π stacking, which would otherwise quench fluorescence. mdpi.com Studies on 1-benzoyl and 1-benzyl pyrene (B120774) derivatives have further elucidated that structural rigidification is a primary cause of the AIE effect. rsc.org While direct studies on the AIE properties of this compound are not widely reported, the structural similarities to known AIE-active compounds suggest that its derivatives could be engineered to exhibit this valuable property.

Application in Other Electronic and Optical Materials

The unique properties of this compound and its derivatives extend beyond fluorescent probes and OLEDs. Their ability to interact with metal ions makes them suitable for applications in sensor technology for the detection of various analytes. chemimpex.com